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Introduction
The Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase of the

Src family, playing a pivotal role in T-cell development and activation.[1] As a key initiator of the

T-cell receptor (TCR) signaling cascade, Lck represents a critical target for immunomodulatory

drug development. This technical guide provides a comprehensive analysis of the Lck protein

structure, its active site, and the signaling pathways it governs. Detailed experimental protocols

for studying Lck are also provided to facilitate further research and therapeutic design.

Lck Protein Structure
Lck is a 56 kDa protein composed of several functional domains: an N-terminal region

responsible for membrane localization, followed by a unique domain, a Src Homology 3 (SH3)

domain, a Src Homology 2 (SH2) domain, and a C-terminal kinase (SH1) domain.[2][3] The

activity of Lck is tightly regulated by phosphorylation and conformational changes.[4]

Structural Domains
The modular architecture of Lck allows for complex regulation and interaction with various

signaling partners.
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Domain Residue Range (Human) Key Functions

N-terminal Region 1-58

Membrane association via

myristoylation and

palmitoylation.[5]

Unique Domain 59-119

Binds to the cytoplasmic tails

of CD4 and CD8 co-receptors.

[5]

SH3 Domain 125-222

Binds to proline-rich motifs on

other proteins, mediating

protein-protein interactions.[5]

SH2 Domain 223-250

Recognizes and binds to

phosphotyrosine-containing

motifs, crucial for signaling

complex assembly.[5]

Kinase (SH1) Domain 251-509

Catalyzes the transfer of a

phosphate group from ATP to

tyrosine residues on substrate

proteins.[5]

C-terminal Tail 509+
Contains the inhibitory

phosphorylation site Tyr505.

Conformational States: Active vs. Inactive
Lck's catalytic activity is governed by a dynamic equilibrium between an inactive "closed"

conformation and an active "open" conformation.

Inactive State: In the resting state, Lck is maintained in a closed, inactive conformation. This

is achieved through the phosphorylation of a conserved tyrosine residue in the C-terminal tail

(Tyr505) by the C-terminal Src kinase (Csk).[4] The phosphorylated Tyr505 then binds

intramolecularly to the Lck's own SH2 domain.[6] This interaction, along with the binding of

the SH3 domain to the linker region between the SH2 and kinase domains, holds the kinase

in a compact, catalytically repressed state.[4]
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Active State: Activation of Lck is initiated by the dephosphorylation of Tyr505, often by the

transmembrane phosphatase CD45. This releases the intramolecular inhibition, allowing the

kinase to adopt a more open conformation.[4] Full activation is then achieved through

autophosphorylation of a key tyrosine residue within the activation loop of the kinase domain

(Tyr394).[7] This phosphorylation event stabilizes the active conformation of the catalytic

domain, enabling efficient substrate binding and phosphorylation.[8]

The table below summarizes key PDB structures representing the different conformational

states of Lck.

PDB ID Description Resolution (Å)

1LCK
Crystal structure of the Lck

SH3-SH2 domain fragment.[6]
2.50

3LCK

Crystal structure of the

activated Lck kinase domain

(phosphorylated at Tyr394).

1.70

2PL0

Crystal structure of the Lck

kinase domain in a closed,

inactive-like conformation.

-

Lck Active Site Analysis
The active site of the Lck kinase domain is located in the cleft between the N-terminal and C-

terminal lobes of the domain. This site is responsible for binding ATP and the tyrosine-

containing substrate.

Key Residues in the Active Site
Several conserved residues are critical for the catalytic function of Lck.
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Residue Location Role in Catalysis

Lys273 N-lobe

Forms a salt bridge with

Glu288 to correctly position

ATP for catalysis.

Glu288 N-lobe

Interacts with Lys273 to

coordinate the α- and β-

phosphates of ATP.

Asp382 DFG motif, C-lobe

Part of the conserved DFG

motif; coordinates the

magnesium ion required for

ATP binding.

Phe383 DFG motif, C-lobe

The "F" in the DFG motif; its

conformation ("in" or "out")

distinguishes between active

and inactive states.

Asp364 Catalytic loop, C-lobe

Acts as the catalytic base,

accepting a proton from the

substrate tyrosine hydroxyl

group to facilitate nucleophilic

attack on the γ-phosphate of

ATP.[7]

Substrate Recognition
The specificity of Lck for its substrates is determined by residues surrounding the active site.

Lck preferentially phosphorylates tyrosine residues within specific consensus sequences, often

found in Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the TCR complex and in

downstream signaling molecules like ZAP-70.[9]

Quantitative Data
SH2 and SH3 Domain Binding Affinities
The SH2 and SH3 domains of Lck mediate crucial protein-protein interactions. The dissociation

constants (Kd) for some of these interactions are summarized below.
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Lck Domain
Binding
Partner/Peptide

Kd Method

SH3 Tip(167-199) peptide 3.8 ± 0.2 µM
Fluorescence

Spectroscopy[10]

SH2 pYEEIP peptide 39.8 nM
Fluorescence

Assay[11]

SH2

Hamster polyoma

middle T antigen

phosphopeptide

~140 nM -[10]

SH2
p130Cas Tyr(P)-362

peptide
0.35 µM

Fluorescence

Polarization[12]

Kinase Domain Kinetics
The catalytic efficiency of the Lck kinase domain is characterized by its Michaelis-Menten

constant (Km) and catalytic rate constant (kcat).

Substrate Km kcat kcat/Km (M⁻¹s⁻¹)

CD3-ζ ITAMs - 1-2 s⁻¹[13] -

Lck in T-Cell Receptor Signaling
Lck is the primary kinase responsible for initiating the TCR signaling cascade upon antigen

recognition.
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Caption: A simplified diagram of the T-Cell Receptor (TCR) signaling pathway initiated by Lck.

Upon engagement of the TCR with an antigen-presenting cell, Lck, which is associated with the

co-receptors CD4 or CD8, is brought into proximity with the TCR complex.[1] CD45

dephosphorylates the inhibitory Tyr505 on Lck, leading to its partial activation.[4] This allows for

the autophosphorylation of Tyr394, resulting in full kinase activity.[7] Activated Lck then

phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and

ζ-chains of the TCR complex.[14] These phosphorylated ITAMs serve as docking sites for the
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tandem SH2 domains of another tyrosine kinase, ZAP-70. Lck then phosphorylates and

activates ZAP-70, which in turn phosphorylates downstream adaptor proteins, including Linker

for Activation of T-cells (LAT) and SLP-76, leading to the formation of a large signaling complex

and the propagation of the signal to downstream pathways.[15]

Experimental Protocols
Recombinant Lck Expression and Purification
This protocol describes the expression and purification of recombinant Lck from E. coli.
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Recombinant Lck Purification Workflow
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Caption: A typical workflow for the expression and purification of recombinant Lck protein.
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Methodology:

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a

plasmid vector containing the Lck gene, often with an affinity tag (e.g., His-tag) for

purification.

Culture Growth: Inoculate a small volume of Luria-Bertani (LB) medium containing the

appropriate antibiotic with a single colony and grow overnight. Use this starter culture to

inoculate a larger volume of media and grow at 37°C with shaking until the optical density at

600 nm (OD600) reaches 0.6-0.8.

Induction: Induce protein expression by adding an inducing agent, such as Isopropyl β-D-1-

thiogalactopyranoside (IPTG), to the culture and continue to grow for several hours at a

lower temperature (e.g., 18-25°C) to enhance protein solubility.

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a

lysis buffer containing protease inhibitors and lyse the cells using a method such as

sonication or a French press.

Clarification: Centrifuge the lysate at high speed to pellet cell debris. The supernatant

containing the soluble Lck protein is collected.

Affinity Chromatography: Load the clarified lysate onto an affinity chromatography column

(e.g., Ni-NTA agarose for His-tagged Lck). Wash the column extensively to remove non-

specifically bound proteins. Elute the bound Lck protein using an appropriate elution buffer

(e.g., containing imidazole for His-tagged proteins).

Further Purification (Optional): For higher purity, the eluted Lck can be further purified by ion-

exchange chromatography and/or size-exclusion chromatography.

Characterization: Analyze the purity and identity of the purified Lck protein by SDS-PAGE,

Western blotting using an anti-Lck antibody, and mass spectrometry.

In Vitro Kinase Assay
This protocol describes a method to measure the kinase activity of purified Lck using a peptide

substrate.
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Methodology:

Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH

7.5, 10 mM MgCl₂, 1 mM DTT), a peptide substrate (e.g., a synthetic peptide corresponding

to the ITAM of CD3ζ or a region of ZAP-70), and the purified Lck enzyme.

Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P, [γ-³²P]ATP,

for sensitive detection) to the reaction mixture.

Incubation: Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the

linear range.

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

Detection: Separate the phosphorylated peptide from the unreacted [γ-³²P]ATP. This can be

achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the

peptide but not free ATP, followed by washing.

Quantification: Quantify the amount of incorporated ³²P into the peptide using a scintillation

counter or phosphorimager.

Data Analysis: Calculate the specific activity of the Lck enzyme (e.g., in pmol of phosphate

transferred per minute per mg of enzyme). To determine Km and kcat, perform the assay

with varying concentrations of the peptide substrate and ATP and fit the data to the

Michaelis-Menten equation.

Methods for Studying Lck Structure and Conformational
Changes
X-ray Crystallography:

Crystallization: Purified and concentrated Lck protein is screened against a wide range of

crystallization conditions (precipitants, buffers, salts, and additives) using techniques like

hanging-drop or sitting-drop vapor diffusion.

Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to

produce large, well-diffracting crystals.
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Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray

diffraction data are collected at a synchrotron source.

Structure Determination: The diffraction data are processed, and the electron density map is

calculated. The atomic model of Lck is then built into the electron density map and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Isotopically labeled (¹⁵N and/or ¹³C) Lck or its domains are expressed

and purified.

Data Acquisition: A series of NMR experiments (e.g., HSQC, NOESY) are performed to

assign the chemical shifts of the protein's nuclei and to obtain distance and dihedral angle

restraints.

Structure Calculation: The experimental restraints are used to calculate an ensemble of 3D

structures of the protein in solution.

Interaction Studies: To study protein-protein interactions, NMR titration experiments are

performed where an unlabeled binding partner is added to the isotopically labeled Lck, and

changes in the chemical shifts of the Lck signals are monitored to map the binding interface

and determine binding affinities.

Fluorescence Resonance Energy Transfer (FRET):

Probe Labeling: Lck is genetically engineered to contain two different fluorescent proteins

(e.g., CFP and YFP) at positions that are expected to change their relative distance upon a

conformational change.

Measurement: The FRET efficiency is measured by exciting the donor fluorophore and

measuring the emission of both the donor and acceptor fluorophores.

Analysis: A change in the FRET efficiency upon Lck activation or inhibition indicates a

conformational change that alters the distance between the two fluorophores.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS):
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Deuterium Labeling: The Lck protein is incubated in a deuterated buffer (D₂O) for various

time points. The amide hydrogens on the protein backbone that are exposed to the solvent

will exchange with deuterium.

Quenching and Digestion: The exchange reaction is quenched by lowering the pH and

temperature. The protein is then rapidly digested into peptides, typically with pepsin.

Mass Spectrometry: The peptide mixture is analyzed by mass spectrometry to measure the

mass increase of each peptide due to deuterium incorporation.

Analysis: By comparing the deuterium uptake of Lck in its active and inactive states, regions

of the protein that undergo conformational changes can be identified.

Conclusion
Lck is a multifaceted signaling molecule with a tightly regulated structure and function. A

thorough understanding of its domains, active site, and role in signaling pathways is essential

for the development of targeted therapies for a range of immunological disorders. The

experimental protocols outlined in this guide provide a robust framework for researchers to

further investigate the intricacies of Lck biology and to screen for novel modulators of its

activity. The continued exploration of Lck's structure and function will undoubtedly pave the way

for innovative therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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